1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol
Description
1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol is a carbazole-derived compound featuring a 3,6-dibrominated carbazole core linked to a propan-2-ol backbone. The nitrogen atom of the carbazole is substituted with a side chain containing a (2-hydroxyethyl)methylamino group, which introduces both hydrophilic (hydroxyl) and hydrophobic (methyl) moieties. This structural configuration is critical for its biological activity, particularly in modulating protein interactions such as dynamin GTPase inhibition and clathrin-mediated endocytosis .
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-[2-hydroxyethyl(methyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2/c1-21(6-7-23)10-14(24)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,23-24H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGMSOVSEWLDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol typically involves multiple steps:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
Formation of the Side Chain: The side chain is synthesized separately, often starting with a suitable precursor such as 3-chloropropan-2-ol, which is reacted with methylamine to introduce the amino group.
Coupling Reaction: The brominated carbazole and the side chain are then coupled using a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Zinc in acetic acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the unsubstituted carbazole derivative.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Bax Channel Inhibition
The compound acts as a potent inhibitor of Bax-mediated mitochondrial cytochrome c release, which is crucial in apoptosis regulation. Studies have shown that it effectively inhibits Bax channel formation with an IC50 value of 0.52 μM, indicating its potential as a therapeutic agent in conditions where apoptosis is dysregulated, such as cancer and neurodegenerative diseases .
Cardioprotective Effects
Research has demonstrated that derivatives of this compound exhibit cardioprotective effects, particularly in diabetic models. For instance, it has been shown to improve ejection fractions and reduce infarct sizes during myocardial infarction and ischemia-reperfusion injury. The mechanism involves the upregulation of protective signaling pathways through increased NAD+ levels and Nampt activity .
Applications in Medicinal Chemistry
-
Neuroprotective Agents
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. It has shown promise in reducing neuronal cell death associated with oxidative stress and excitotoxicity . Its ability to modulate apoptotic pathways makes it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. -
Antidiabetic Therapeutics
Its role in enhancing cardiac function in diabetic patients indicates potential applications as an antidiabetic therapeutic agent. By improving metabolic pathways and cardiac health, the compound could be pivotal in managing diabetes-related complications . -
Anticancer Research
The inhibition of Bax channels may also position this compound as a valuable player in cancer therapy, particularly for cancers where apoptosis is impaired. By restoring normal apoptotic processes, it could enhance the efficacy of existing chemotherapeutic agents .
Study 1: Bax Channel Modulation
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited cytochrome c release from mitochondria via Bax channel modulation, highlighting its potential role as a Bax channel blocker in therapeutic settings .
Study 2: Cardiovascular Protection
Another research article outlined the cardioprotective effects of related compounds on diabetic hearts, emphasizing their role in reducing myocardial damage during ischemic events and improving overall cardiac function .
Mechanism of Action
The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol would depend on its specific application:
Pharmacological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: It may participate in electronic or photonic processes, contributing to the performance of devices like LEDs or solar cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of carbazole derivatives with structural variations in the amino-propanol side chain. Below is a detailed comparison with key analogs:
Key Observations
Halogenation: Brominated analogs (e.g., 8a, P7C3) exhibit stronger inhibition of clathrin-mediated endocytosis compared to chlorinated or non-halogenated derivatives, likely due to enhanced hydrophobic interactions with target proteins . Aromatic Substitutents: Phenylamino (P7C3) and benzylamino (WK-9) groups confer distinct biological profiles, with P7C3 showing neuroprotection and WK-9 acting as a DNMT1 inhibitor .
Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution of carbazole with epoxide intermediates, followed by functionalization of the amino group . Bromination at positions 3 and 6 is achieved using brominating agents like NBS or Br₂ .
Physicochemical Properties: The hydroxyl group in the target compound increases polarity (logP ~2.5 estimated), whereas dimethylamino (8a) and dipropylamino analogs are more lipophilic (logP ~3.0–3.5) .
Biological Activity
1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol is a complex organic compound that has garnered attention due to its potential biological activities, particularly as a Bax channel blocker. This compound features a dibrominated carbazole core, which is known for its diverse pharmacological properties. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Molecular Characteristics
- Chemical Formula : C19H21Br2N3O
- Molecular Weight : 426.20 g/mol
- CAS Number : 335165-68-9
Structural Representation
The compound contains a dibromocarbazole moiety with a hydroxyethyl-methylamino side chain. This unique structure is crucial for its interaction with biological targets.
This compound primarily acts as a Bax channel blocker , inhibiting Bax-mediated mitochondrial cytochrome c release. This action is significant because it can prevent apoptosis in cells by inhibiting the release of pro-apoptotic factors from the mitochondria. The compound exhibits an IC50 value of 0.52 μM , indicating its potency in blocking Bax channel formation and activity .
Comparative Analysis with Similar Compounds
Synthesis Methods
The synthesis of this compound involves several key steps:
- Bromination of Carbazole : Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
- Formation of the Side Chain : The side chain is synthesized separately, often starting with 3-chloropropan-2-ol reacted with methylamine to introduce the amino group.
- Coupling Reaction : The brominated carbazole and the side chain are coupled using a suitable base and solvent to form the final product.
Reaction Conditions
The synthesis typically requires controlled temperatures and specific solvents to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
Study on Apoptosis Inhibition
A recent study focused on the apoptotic pathways inhibited by 1-(3,6-Dibromo-carbazol-9-yl)-3-[hydroxyethyl-methyl-amino]-propan-2-ol demonstrated its effectiveness in preventing cell death in cancer models. The compound was shown to significantly reduce cytochrome c release from mitochondria in treated cells compared to controls, suggesting its potential as an anticancer agent by modulating apoptotic pathways .
Antimicrobial Efficacy Research
While direct studies on this specific compound's antimicrobial properties are sparse, research on related dibromocarbazole derivatives has shown significant activity against Gram-positive and Gram-negative bacteria. These findings highlight the need for further investigation into the antimicrobial potential of 1-(3,6-Dibromo-carbazol-9-yl)-3-[hydroxyethyl-methyl-amino]-propan-2-ol .
Q & A
Q. Critical Parameters :
- Anhydrous solvents (e.g., THF, DMF) to prevent side reactions .
- Inert atmosphere (N₂/Ar) to stabilize reactive intermediates .
- Temperature control : Bromination requires precise cooling (0–5°C) to avoid over-substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity (>95%) .
How does the substitution pattern on the carbazole moiety affect the compound’s biological activity, particularly in modulating Nampt/SIRT1 pathways?
Advanced Research Question
The 3,6-dibromo substitution on carbazole is critical for enhancing Nampt dimerization and NAD+ salvage pathway activation , as demonstrated in structurally analogous compounds like P7C3 (). Key findings:
- Dibromo vs. Dichloro : Bromine’s higher electronegativity improves binding affinity to Nampt’s hydrophobic pockets compared to chloro-substituted analogs .
- Propanolamine chain : The (2-hydroxyethyl)methylamino group enhances solubility and interaction with polar residues in Nampt’s active site, as shown via molecular docking .
- Structure-Activity Relationship (SAR) : Truncating the propanolamine chain reduces cardioprotective efficacy in diabetic mouse models, highlighting the importance of the tertiary amine and hydroxyl groups .
Q. Methodological Insight :
- In vitro assays : Measure Nampt enzymatic activity using NAD+ quantification (HPLC or colorimetric kits) .
- In vivo validation : Diabetic (db/db) mouse models treated with the compound show improved cardiac function (echocardiography) and reduced NADH/NAD+ ratios .
What analytical techniques are recommended for characterizing the stereochemical purity of this compound?
Basic Research Question
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2.0 min confirm stereochemical purity .
- X-ray Crystallography : Employ SHELXL for structure refinement (). For example, single-crystal diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves absolute configuration .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies diastereomeric impurities via split signals for the propan-2-ol and methylamino protons .
How do researchers resolve contradictions in reported in vitro vs. in vivo efficacy data for this compound?
Advanced Research Question
Discrepancies often arise from differences in bioavailability and metabolic stability . For example:
- In vitro : High potency (IC₅₀ = 0.5 µM for Nampt activation) may not translate to in vivo efficacy due to rapid hepatic clearance .
- In vivo : Pharmacokinetic (PK) studies in rats show a short half-life (t₁/₂ = 2.3 h), necessitating prodrug strategies (e.g., esterification of the hydroxyl group) to enhance stability .
Q. Methodological Solutions :
- Microsomal assays : Quantify metabolic degradation using liver microsomes (CYP450 isoforms).
- LC-MS/MS : Identify major metabolites (e.g., O-demethylation products) to guide structural optimization .
What strategies optimize the compound’s solubility and bioavailability for preclinical studies?
Advanced Research Question
- Salt formation : Dihydrochloride salts improve aqueous solubility (e.g., 1.2 mg/mL in PBS vs. 0.3 mg/mL for free base) .
- Nanoformulation : Encapsulation in PEGylated liposomes increases plasma t₁/₂ from 2.3 h to 8.7 h in murine models .
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) for intravenous administration .
What experimental designs are recommended for analyzing the compound’s neuroprotective effects in vitro?
Advanced Research Question
- Primary neuron cultures : Treat hippocampal neurons (E18 rats) with the compound (1–10 µM) and induce oxidative stress (H₂O₂). Measure survival via MTT assay and caspase-3 activity .
- Mechanistic studies : siRNA knockdown of Nampt or SIRT1 in SH-SY5Y cells validates target specificity .
How does this compound compare to related carbazole derivatives in terms of toxicity profiles?
Basic Research Question
- Acute toxicity : LD₅₀ in mice is >500 mg/kg (oral), superior to dichloro analogs (LD₅₀ = 250 mg/kg) .
- Genotoxicity : Ames tests (OECD 471) show no mutagenicity up to 1 mM, unlike nitro-substituted carbazoles .
What computational methods are used to predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : GROMACS simulations (CHARMM36 force field) model Nampt-compound interactions over 100 ns. Key metrics: RMSD (<2.0 Å) and binding free energy (MM/PBSA ≤ −35 kcal/mol) .
- Docking Software : AutoDock Vina screens against the Nampt dimer (PDB: 2GVJ). The dibromo-carbazole moiety scores a ΔG = −9.2 kcal/mol, indicating strong hydrophobic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
